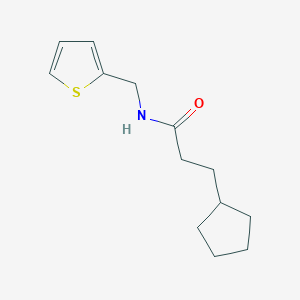![molecular formula C21H26N6O2 B5703069 4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)
4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEP-33779 and is a potent inhibitor of the NF-κB pathway.
作用機序
CEP-33779 inhibits the NF-κB pathway by blocking the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα. IκBα is an inhibitor of NF-κB, and its degradation leads to the activation of NF-κB and subsequent transcription of various genes. CEP-33779 binds to the ATP-binding site of IKKβ, which prevents its activation and subsequent phosphorylation of IκBα. This leads to the inhibition of NF-κB activity and subsequent downstream effects.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects. Studies have shown that CEP-33779 inhibits the proliferation of cancer cells by inducing apoptosis and suppressing tumor growth. CEP-33779 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, CEP-33779 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using CEP-33779 in lab experiments include its potent inhibition of the NF-κB pathway, which makes it an effective tool for studying the role of NF-κB in various biological processes. Additionally, CEP-33779 has been shown to have anti-cancer and anti-inflammatory effects, which makes it a potential therapeutic agent. The limitations of using CEP-33779 in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated.
将来の方向性
There are several future directions for the study of CEP-33779. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. Additionally, future studies could focus on identifying potential biomarkers for predicting the response to CEP-33779 treatment. Furthermore, the development of more selective inhibitors of the NF-κB pathway could lead to the development of more effective and safer therapeutic agents.
合成法
The synthesis method of CEP-33779 involves the reaction of 4-aminophenyl acetate with 2,6-dichloropyrimidine in the presence of sodium hydride to obtain 4-(2,6-dichloropyrimidin-4-ylamino)phenyl acetate. This compound is then reacted with carbonohydrazide in the presence of acetic acid to obtain 4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate (CEP-33779).
科学的研究の応用
CEP-33779 has been extensively studied for its potential applications in various fields such as cancer, inflammation, and autoimmune diseases. Studies have shown that CEP-33779 inhibits the NF-κB pathway, which is involved in the regulation of various genes that play a crucial role in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway by CEP-33779 has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and suppressing tumor growth. CEP-33779 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
[4-[(E)-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)hydrazinylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-16(28)29-18-8-6-17(7-9-18)15-22-25-19-14-20(26-10-2-3-11-26)24-21(23-19)27-12-4-5-13-27/h6-9,14-15H,2-5,10-13H2,1H3,(H,23,24,25)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAMLFWMERZCFZ-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)hydrazinylidene]methyl]phenyl] acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)

![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)

![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)
![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)
![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)